Cas no 2228082-36-6 (methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate)

Methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyrazole and ester moieties. The presence of both an amino group and a bromine substituent on the pyrazole ring enhances its reactivity, enabling selective modifications for applications in pharmaceuticals and agrochemicals. The ester group provides additional flexibility for further derivatization. Its structural features make it useful in constructing complex heterocyclic frameworks or as a precursor for bioactive compounds. The compound’s stability under standard conditions ensures reliable handling in synthetic workflows. Its well-defined reactivity profile supports efficient incorporation into target molecules, making it a practical choice for research and industrial applications.
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate structure
2228082-36-6 structure
商品名:methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
CAS番号:2228082-36-6
MF:C9H14BrN3O2
メガワット:276.13036108017
CID:6561190
PubChem ID:165644951

methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
    • EN300-1936042
    • 2228082-36-6
    • インチ: 1S/C9H14BrN3O2/c1-13-7(5-8(10)12-13)6(11)3-4-9(14)15-2/h5-6H,3-4,11H2,1-2H3
    • InChIKey: OQAKRNHRLNTLTL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(CCC(=O)OC)N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 275.02694g/mol
  • どういたいしつりょう: 275.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936042-0.25g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
0.25g
$2011.0 2023-09-17
Enamine
EN300-1936042-1.0g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
1g
$2186.0 2023-06-02
Enamine
EN300-1936042-0.05g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
0.05g
$1836.0 2023-09-17
Enamine
EN300-1936042-2.5g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
2.5g
$4286.0 2023-09-17
Enamine
EN300-1936042-5.0g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
5g
$6339.0 2023-06-02
Enamine
EN300-1936042-10.0g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
10g
$9400.0 2023-06-02
Enamine
EN300-1936042-0.1g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
0.1g
$1923.0 2023-09-17
Enamine
EN300-1936042-0.5g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
0.5g
$2098.0 2023-09-17
Enamine
EN300-1936042-5g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
5g
$6339.0 2023-09-17
Enamine
EN300-1936042-1g
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
2228082-36-6
1g
$2186.0 2023-09-17

methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate 関連文献

methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoateに関する追加情報

Recent Advances in the Study of Methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS: 2228082-36-6)

Methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS: 2228082-36-6) is a promising compound in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound's unique structure, featuring a brominated pyrazole moiety and an amino butanoate ester, makes it a versatile building block for drug discovery. Recent synthetic methodologies have optimized the production of methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate, achieving higher yields and purity. These advancements are critical for scaling up production and facilitating further pharmacological studies.

In vitro studies have demonstrated that methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate exhibits moderate inhibitory activity against several protein kinases, including JAK2 and PI3K, which are implicated in various cancers and inflammatory diseases. Molecular docking simulations suggest that the bromine atom plays a crucial role in binding to the kinase active sites, providing insights for structure-activity relationship (SAR) optimization.

Furthermore, recent preclinical evaluations have explored the compound's pharmacokinetic properties. While it shows good solubility and stability in physiological conditions, its bioavailability remains a challenge due to rapid ester hydrolysis in vivo. Researchers are investigating prodrug strategies and formulation approaches to overcome this limitation and enhance its therapeutic potential.

Collaborative efforts between academic and industrial researchers have also identified methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate as a candidate for fragment-based drug design (FBDD). Its modular structure allows for easy derivatization, enabling the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.

In conclusion, methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS: 2228082-36-6) represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Ongoing research aims to address its pharmacokinetic challenges and expand its applications in drug discovery. Future studies should focus on optimizing its biological activity and exploring its mechanism of action in greater detail.

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